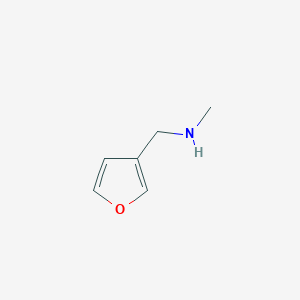

1-(furan-3-yl)-N-methylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-3-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-7-4-6-2-3-8-5-6/h2-3,5,7H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXZHRKIFGGQDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=COC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518733 |

Source

|

| Record name | 1-(Furan-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23008-21-1 |

Source

|

| Record name | 1-(Furan-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 1-(furan-3-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 1-(furan-3-yl)-N-methylmethanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a robust and widely utilized method: the reductive amination of furan-3-carbaldehyde with methylamine. This document outlines the core chemical principles, a detailed experimental protocol, and expected characterization data.

Synthesis Pathway: Reductive Amination

The synthesis of 1-(furan-3-yl)-N-methylmethanamine from furan-3-carbaldehyde is a two-step process that is often performed in a single pot. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.

The overall transformation is as follows:

Furan-3-carbaldehyde + Methylamine → N-((furan-3-yl)methyl)methanimine → 1-(furan-3-yl)-N-methylmethanamine

This pathway is favored for its efficiency and the commercial availability of the starting materials.

Logical Workflow of the Synthesis

Caption: Synthetic workflow for 1-(furan-3-yl)-N-methylmethanamine.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 1-(furan-3-yl)-N-methylmethanamine via reductive amination using sodium borohydride as the reducing agent.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Furan-3-carbaldehyde | C₅H₄O₂ | 96.08 |

| Methylamine (40% in water) | CH₅N | 31.06 |

| Sodium Borohydride | NaBH₄ | 37.83 |

| Methanol (MeOH) | CH₄O | 32.04 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Brine | NaCl (aq) | - |

Procedure

Step 1: Imine Formation

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve furan-3-carbaldehyde (1.0 eq) in methanol (approximately 0.2 M concentration).

-

To this stirred solution, add an aqueous solution of methylamine (40%, 1.2 eq) dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the N-((furan-3-yl)methyl)methanimine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

To the remaining aqueous solution, add a saturated solution of sodium bicarbonate until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(furan-3-yl)-N-methylmethanamine.

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 1-(furan-3-yl)-N-methylmethanamine. Please note that the yield is dependent on the specific reaction conditions and purification efficiency.

| Parameter | Value |

| Reactant Ratios | |

| Furan-3-carbaldehyde | 1.0 eq |

| Methylamine | 1.2 eq |

| Sodium Borohydride | 1.5 eq |

| Reaction Conditions | |

| Imine Formation Temperature | Room Temp. |

| Imine Formation Time | 1-2 hours |

| Reduction Temperature | 0 °C to RT |

| Reduction Time | 3-4 hours |

| Expected Yield | 70-85% |

| Purity (post-column) | >95% |

Characterization Data

The structure of the synthesized 1-(furan-3-yl)-N-methylmethanamine can be confirmed by spectroscopic methods. Below are the expected NMR chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (in CDCl3, 400 MHz)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| H on C2 of furan | ~7.40 | s |

| H on C5 of furan | ~7.35 | t |

| H on C4 of furan | ~6.35 | s |

| -CH₂- (methylene bridge) | ~3.65 | s |

| -NH- | ~1.5-2.5 (broad) | br s |

| -CH₃ (methyl group) | ~2.45 | s |

13C NMR (in CDCl3, 100 MHz)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C3 of furan (ipso-carbon) | ~125 |

| C2 of furan | ~143 |

| C5 of furan | ~140 |

| C4 of furan | ~110 |

| -CH₂- (methylene bridge) | ~45 |

| -CH₃ (methyl group) | ~35 |

Disclaimer: The experimental protocol and characterization data provided are based on established principles of reductive amination and spectroscopic data of analogous furan-containing compounds. Optimal conditions may vary, and it is recommended to monitor the reaction progress by appropriate analytical techniques. This information is intended for research and development purposes by qualified professionals.

An In-depth Technical Guide to the Physicochemical Properties of 1-(furan-3-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the furan derivative, 1-(furan-3-yl)-N-methylmethanamine. Due to the limited availability of experimental data for this specific compound, this document combines available information with predicted values and established methodologies for similar compounds to serve as a valuable resource for research and development.

Chemical Identity and Properties

1-(furan-3-yl)-N-methylmethanamine, with the CAS number 29765-25-1, is a secondary amine featuring a furan ring. Its chemical structure and properties are foundational to its potential applications in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of 1-(furan-3-yl)-N-methylmethanamine

| Property | Value | Source |

| IUPAC Name | 1-(furan-3-yl)-N-methylmethanamine | - |

| CAS Number | 29765-25-1 | [1] |

| Molecular Formula | C₆H₉NO | [1] |

| Molecular Weight | 111.14 g/mol | Calculated |

| Predicted pKa | 9.5 ± 0.5 | Estimation based on similar amines[2] |

| Predicted logP | 0.8 ± 0.3 | Estimation based on similar compounds[3][4][5] |

| Predicted Solubility | Soluble in water and organic solvents | General characteristic of similar low molecular weight amines[6] |

| Appearance | Colorless to pale yellow liquid (predicted) | General characteristic of furfurylamines[6] |

Note: Predicted values are estimations based on computational models and data from structurally related compounds and should be confirmed by experimental analysis.

Synthesis Methodology

A plausible and efficient method for the synthesis of 1-(furan-3-yl)-N-methylmethanamine is through the reductive amination of furan-3-carboxaldehyde with methylamine. This common and versatile reaction in organic chemistry involves the formation of an imine intermediate, which is then reduced to the corresponding amine.

Caption: Proposed synthesis workflow for 1-(furan-3-yl)-N-methylmethanamine.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve furan-3-carboxaldehyde in a suitable solvent such as methanol. Add a solution of methylamine (e.g., 40% in water or as a gas) in a stoichiometric amount. The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once the imine formation is complete, a reducing agent is carefully added to the reaction mixture. Sodium borohydride (NaBH₄) is a common choice for its mildness and selectivity. The reducing agent is added portion-wise while maintaining the temperature of the reaction mixture, typically between 0 and 25 °C. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, typically by the addition of water. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(furan-3-yl)-N-methylmethanamine.

Analytical Characterization

The identity and purity of the synthesized 1-(furan-3-yl)-N-methylmethanamine can be confirmed using a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating the compound from any impurities and confirming its molecular weight. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information.

Caption: Proposed analytical workflow for 1-(furan-3-yl)-N-methylmethanamine.

Experimental Protocols: Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Conditions: An Agilent HP-5MS column or equivalent is typically used. The oven temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of components. The injector and detector temperatures are set appropriately (e.g., 250 °C and 280 °C, respectively).[1][7][8][9][10]

-

MS Conditions: Electron ionization (EI) at 70 eV is a standard method. The mass spectrometer would be set to scan a mass range that includes the molecular ion of the target compound (m/z = 111.14).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the methylene protons adjacent to the furan ring and the nitrogen, and the N-methyl protons. The chemical shifts, splitting patterns, and integration values would be used to confirm the structure.[11][12][13][14][15]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming the carbon framework of 1-(furan-3-yl)-N-methylmethanamine.[11][12][14][15]

-

Potential Biological Significance

While no specific biological activity or signaling pathway data is currently available for 1-(furan-3-yl)-N-methylmethanamine, the furan nucleus is a common scaffold in many biologically active compounds. Furfurylamine and its derivatives have been investigated for a range of applications, including as building blocks for pharmaceuticals and agrochemicals.[6] The N-methyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its ability to cross the blood-brain barrier and its binding affinity to receptors. Research on other N-methylated amines has shown that this modification can impact biological activity, for instance, by altering enzyme inhibition profiles. Therefore, 1-(furan-3-yl)-N-methylmethanamine represents a molecule of interest for further biological evaluation.

Conclusion

This technical guide provides a foundational understanding of 1-(furan-3-yl)-N-methylmethanamine, covering its identity, predicted physicochemical properties, a plausible synthetic route, and analytical methodologies. While there is a clear need for experimental validation of the predicted data and exploration of its biological activities, this document serves as a starting point for researchers and scientists interested in this and related furan-containing compounds.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. uregina.scholaris.ca [uregina.scholaris.ca]

- 3. Novel methods for the prediction of logP, pK(a), and logD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemicalbook.com [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. spectrabase.com [spectrabase.com]

- 15. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 1-(furan-3-yl)-N-methylmethanamine (CAS Number 23008-21-1)

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Whitepaper on 1-(furan-3-yl)-N-methylmethanamine (CAS 23008-21-1)

Executive Summary

This document provides a technical overview of the chemical compound 1-(furan-3-yl)-N-methylmethanamine, identified by the CAS number 23008-21-1. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, publicly available in-depth technical data on this specific molecule is exceptionally limited. This guide summarizes the available information, including its chemical properties and safety data. It is important to note that detailed experimental protocols, specific biological activity, mechanism of action, and signaling pathway involvement for this compound are not documented in the accessible literature. The furan moiety is a common scaffold in biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2][3] However, it is crucial to underscore that these general activities of the furan class cannot be directly attributed to 1-(furan-3-yl)-N-methylmethanamine without specific experimental evidence.

Chemical Identification and Properties

1-(furan-3-yl)-N-methylmethanamine is a heterocyclic amine. Its structure features a furan ring substituted at the 3-position with a methylaminomethyl group.

| Property | Value | Source |

| CAS Number | 23008-21-1 | [][5] |

| Molecular Formula | C₆H₉NO | [5] |

| Molecular Weight | 111.14 g/mol | N/A |

| IUPAC Name | 1-(furan-3-yl)-N-methylmethanamine | N/A |

| Synonyms | (3-Furylmethyl)methylamine, N-(3-Furylmethyl)-N-methylamine, (furan-3-ylmethyl)(methyl)amine, N-Methyl-3-furanmethanamine | [5] |

| Canonical SMILES | CNCc1ccoc1 | N/A |

| InChI Key | Not available | N/A |

Synthesis

A specific, detailed, and validated experimental protocol for the synthesis of 1-(furan-3-yl)-N-methylmethanamine is not described in the surveyed literature. General methods for the synthesis of furan derivatives are well-documented and could potentially be adapted for the preparation of this compound.[6][7][8] These methods often involve the construction of the furan ring from acyclic precursors or the functionalization of a pre-existing furan ring. One potential, though unverified, approach could be the reductive amination of furan-3-carbaldehyde with methylamine.

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-(furan-3-yl)-N-methylmethanamine has been found in the public domain. For reference, general spectral characteristics of furan and amine moieties are well-established.

Biological Activity and Mechanism of Action

There is no specific information available in the scientific literature regarding the biological activity, pharmacological properties, or mechanism of action of 1-(furan-3-yl)-N-methylmethanamine.

The furan nucleus is present in a wide variety of biologically active molecules, with reported activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2][3] This broad bioactivity is attributed to the ability of the furan ring to interact with various biological targets.[1][2] However, the specific biological profile of 1-(furan-3-yl)-N-methylmethanamine remains uncharacterized.

Given the absence of experimental data, no signaling pathways or experimental workflows involving this compound can be depicted.

Safety and Handling

Safety data for 1-(furan-3-yl)-N-methylmethanamine is limited. The Globally Harmonized System (GHS) classification for the closely related compound 1-(furan-3-yl)methanamine (CAS 4543-47-9) indicates it is toxic if swallowed and causes serious eye irritation.[9] It is recommended to handle 1-(furan-3-yl)-N-methylmethanamine with the appropriate precautions for a research chemical of unknown toxicity. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), and working in a well-ventilated area are essential.[10][11] For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier, if available.

Applications and Research Status

The lack of published research on 1-(furan-3-yl)-N-methylmethanamine suggests that it is likely a research chemical with limited current applications.[] It may be used as a building block or intermediate in the synthesis of more complex molecules.[6] Its presence in chemical supplier catalogs indicates it is available for research purposes.

Conclusion

1-(furan-3-yl)-N-methylmethanamine is a chemical compound for which there is a significant gap in the publicly available scientific knowledge. While its basic chemical identity is established, its synthesis, spectroscopic characterization, biological activity, and safety profile are not well-documented. This lack of data presents an opportunity for novel research to explore the properties and potential applications of this molecule. Researchers interested in this compound should anticipate the need to perform foundational characterization studies.

Disclaimer

This document is intended for informational purposes for a scientific audience and is based on a comprehensive search of publicly available data as of the date of this report. The absence of information in the public domain does not preclude its existence in proprietary databases or unpublished research. Any researcher working with this compound should exercise caution and perform their own risk assessment.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 5. parchem.com [parchem.com]

- 6. An efficient synthesis of furan-3(2H)-imine scaffold from alkynones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-(Furan-3-yl)methanamine | C5H7NO | CID 2776197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone in medicinal chemistry. Its unique electronic and steric properties often enhance the pharmacological profiles of molecules, making furan and its derivatives a fertile ground for the discovery of novel therapeutic agents.[1][2] This technical guide provides an in-depth analysis of the diverse biological activities of furan-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies, quantitative biological data, and key signaling pathways are presented to support researchers and drug development professionals in this dynamic field.

Anticancer Activity of Furan Derivatives

Furan derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[3][4][5] Their mechanisms of action are varied and include the inhibition of key enzymes, disruption of cellular microtubule dynamics, and induction of apoptosis.[1][3]

Quantitative Anticancer Activity Data

The cytotoxic efficacy of various furan derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [1] |

| Furan-based N-phenyl Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [1] |

| Benzo[b]furan Derivative | Compound 26 | MCF-7 (Breast) | 0.057 | [3] |

| Benzo[b]furan Derivative | Compound 36 | MCF-7 (Breast) | 0.051 | [3] |

| Furo[2,3-d]pyrimidine Derivative | Compound 4c | - | 57.1 (VEGFR-2) | [6] |

| Furan Derivative | Compound 7b | HepG2 (Liver) | 7.28 | [6] |

| Furan Derivative | Compound 7b | A549 (Lung) | 6.66 | [6] |

| Furan Derivative | Compound 7b | HT-29 (Colon) | 8.51 | [6] |

| Furopyridone Derivative | Compound 4c | KYSE70 (Esophageal) | 0.655 µg/mL | [4] |

| Furopyridone Derivative | Compound 4c | KYSE150 (Esophageal) | 0.655 µg/mL | [4] |

| Furo[2,3-d]pyrimidine Derivative | Compound 10b | HS 578T (Breast) | 1.51 | [7] |

| Furan-2-yl(phenyl)methanone Derivative | Compound 8c | - | 2.72 (PTK) | [8] |

| 5-Nitrofuran-2-yl Thiazolidinone | Compound 14b | MCF-7 (Breast) | 0.85 | [9] |

Key Signaling Pathways in Anticancer Activity

Furan derivatives have been shown to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR and MAPK pathways are prominent targets.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in many cancers.[3] Certain benzo[b]furan derivatives have been found to inhibit this pathway, leading to apoptosis in breast cancer cells.[3]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[10] Benzofuran hybrids have been shown to exert anti-inflammatory effects by inhibiting key proteins in this pathway, a mechanism that is also relevant to cancer.[10]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of furan derivatives on cancer cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Furan derivative stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[12]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the furan derivatives in culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[13]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable dose-response curve fitting model.[11]

Antimicrobial Activity of Furan Derivatives

Furan-containing compounds have long been recognized for their potent antimicrobial properties against a broad spectrum of bacteria and fungi.[15][16] Nitrofurantoin, a well-known furan derivative, is a widely used antibiotic for urinary tract infections.[6] The antimicrobial efficacy of these compounds is often attributed to the furan ring's ability to undergo reductive activation within microbial cells, leading to the generation of reactive intermediates that damage cellular macromolecules.[1]

Quantitative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Furan-derived Chalcone | Compound 2a | Staphylococcus aureus | 256 | [2] |

| Furan-derived Chalcone | Compound 2a | Escherichia coli | 512 | [2] |

| Furan-derived Chalcone | Compound 2b | Staphylococcus aureus | 256 | [2] |

| Furan-derived Chalcone | Compound 2c | Staphylococcus aureus | 256 | [2] |

| Furan-derived Chalcone | Compound 2c | Escherichia coli | 1024 | [2] |

| Furanocoumarin | 8-geranyloxy psoralen | Staphylococcus epidermidis | 100 | [17] |

| Furanocoumarin | 8-geranyloxy psoralen | Candida krusei | 100 | [17] |

| Furanocoumarin | 8-geranyloxy psoralen | Candida kefyr | 300 | [17] |

| Dibenzofuran bis(bibenzyl) | - | Candida albicans | 16 - 512 | [17] |

| 3-Aryl-3-(furan-2-yl)propanoic acid | - | Escherichia coli | 64 | [15] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[18][19]

Objective: To determine the minimum inhibitory concentration (MIC) of furan derivatives against various microorganisms.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Furan derivative stock solutions (in DMSO)

-

Sterile saline or PBS

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.[19]

-

Compound Dilution: Perform serial two-fold dilutions of the furan derivative stock solution in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[20]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader to measure absorbance.[20]

Anti-inflammatory Activity of Furan Derivatives

Several furan derivatives have been reported to possess significant anti-inflammatory properties.[15][21] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and the modulation of inflammatory signaling pathways.[15][22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[23][24]

Objective: To assess the in vivo anti-inflammatory effect of furan derivatives.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in sterile saline)

-

Furan derivative suspension/solution for oral administration

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions. On the day of the experiment, divide the animals into groups (e.g., vehicle control, positive control, and furan derivative treatment groups).

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the furan derivative, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[24]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[25]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group at each time point compared to the vehicle control group.

The furan scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with a wide array of biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly the inhibition of key signaling pathways like PI3K/Akt/mTOR and MAPK, offers valuable insights for the rational design of new and more potent therapeutic agents. Further exploration of the structure-activity relationships of furan derivatives holds significant promise for addressing unmet medical needs.

References

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. MTT Assay [protocols.io]

- 13. texaschildrens.org [texaschildrens.org]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. ijabbr.com [ijabbr.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. m.youtube.com [m.youtube.com]

- 21. dovepress.com [dovepress.com]

- 22. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. inotiv.com [inotiv.com]

- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of 1-(furan-3-yl)-N-methylmethanamine

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific mechanism of action, receptor binding profile, or signaling pathways for the compound 1-(furan-3-yl)-N-methylmethanamine. Therefore, this document provides a guide for researchers by outlining the known biological activities of structurally related furan-containing compounds and proposes a general experimental workflow to elucidate the pharmacological properties of this specific molecule.

Introduction to Furan Derivatives in Pharmacology

The furan nucleus is a five-membered aromatic heterocycle that serves as a scaffold in numerous biologically active compounds. [1][2]Its presence can influence the steric and electronic properties of a molecule, potentially enhancing metabolic stability, receptor interaction, and overall bioavailability. [2]Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and central nervous system (CNS) depressant effects. [1][3] Several established pharmaceutical agents incorporate the furan moiety. For instance, nitrofurantoin is an antibiotic, ranitidine is used to decrease stomach acid production, and furosemide is a diuretic. [1][4]The diverse therapeutic applications of furan-based drugs highlight the potential for novel derivatives to exhibit significant biological activity. [5]

Physicochemical Properties of 1-(furan-3-yl)-N-methylmethanamine

A summary of the available physicochemical data for 1-(furan-3-yl)-N-methylmethanamine is presented below. This information is crucial for designing and interpreting pharmacological experiments.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO | PubChem |

| Molecular Weight | 111.14 g/mol | PubChem |

| CAS Number | 120952-47-2 | PubChem |

| Predicted LogP | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Potential Mechanisms of Action Based on Structural Analogs

Given the lack of specific data for 1-(furan-3-yl)-N-methylmethanamine, we can infer potential mechanisms of action by examining structurally related compounds.

-

Central Nervous System (CNS) Activity: Furan-based compounds have been identified as having CNS depressant and analgesic properties. [3]Furthermore, some derivatives have been developed as CNS penetrant inhibitors of specific kinases like B-Raf kinase. [6][7]The presence of an N-methylmethanamine group, a common feature in many CNS-active compounds, suggests that 1-(furan-3-yl)-N-methylmethanamine could potentially interact with neurotransmitter receptors or transporters. Furan-containing compounds have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by modulating inflammatory pathways and neurotransmitter systems. [8]

-

Receptor and Ion Channel Modulation: Furan-based compounds have been developed as potent sodium channel blockers for the treatment of neuropathic pain. [9]The structural features of 1-(furan-3-yl)-N-methylmethanamine could allow it to interact with various ion channels or G-protein coupled receptors (GPCRs).

-

Enzyme Inhibition: Certain furan derivatives have been shown to inhibit enzymes such as β-glucuronidase. [10]It is plausible that 1-(furan-3-yl)-N-methylmethanamine could act as an inhibitor for a range of enzymes, and this would need to be determined through broad enzymatic screening.

-

Signaling Pathway Modulation: Natural furan derivatives have been observed to regulate cellular activities by modifying signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways. [5]

Proposed Experimental Workflow for Mechanism of Action Elucidation

To determine the mechanism of action of 1-(furan-3-yl)-N-methylmethanamine, a systematic experimental approach is required. The following workflow outlines a standard procedure for characterizing a novel compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, detailed methodologies for key experiments proposed in the workflow.

5.1. In Vitro Receptor/Enzyme Screening

-

Objective: To identify potential molecular targets of 1-(furan-3-yl)-N-methylmethanamine through broad screening.

-

Protocol:

-

Utilize a commercial radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen the compound at a fixed concentration (e.g., 10 µM) against a wide range of receptors, ion channels, transporters, and enzymes.

-

For enzymatic assays, employ standardized protocols using purified enzymes and specific substrates. Measure the product formation or substrate depletion in the presence and absence of the test compound.

-

Data from radioligand binding assays should be expressed as a percentage of inhibition of specific binding. Data from enzyme assays should be expressed as a percentage of inhibition of enzyme activity.

-

Targets showing significant inhibition (e.g., >50%) are considered "hits" for further investigation.

-

5.2. Dose-Response and Affinity Studies

-

Objective: To quantify the potency and affinity of 1-(furan-3-yl)-N-methylmethanamine for the identified "hit" targets.

-

Protocol:

-

Radioligand Binding (for affinity - Ki):

-

Perform saturation binding experiments with a suitable radioligand for the target receptor in a membrane preparation expressing the receptor.

-

Conduct competitive binding assays by incubating the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of the test compound.

-

Measure the bound radioactivity using a scintillation counter.

-

Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

Functional Assays (for potency - EC50/IC50):

-

Use a cell line stably expressing the target receptor.

-

Stimulate the cells with increasing concentrations of the test compound (for agonists) or a known agonist in the presence of increasing concentrations of the test compound (for antagonists).

-

Measure a downstream functional response, such as changes in intracellular cyclic AMP (cAMP), calcium flux, or reporter gene expression.

-

Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).

-

-

5.3. Downstream Signaling Pathway Analysis

-

Objective: To investigate the effect of 1-(furan-3-yl)-N-methylmethanamine on the signaling pathways downstream of its validated target.

-

Protocol:

-

Treat cultured cells expressing the target with the test compound at its EC50 or IC50 concentration for various time points.

-

Prepare cell lysates and perform Western blot analysis to measure the phosphorylation status or total protein levels of key signaling molecules in the pathway (e.g., ERK, Akt, CREB).

-

Use specific antibodies to detect the proteins of interest.

-

Quantify the band intensities to determine the fold change in protein phosphorylation or expression relative to untreated controls.

-

Conclusion

While the specific mechanism of action for 1-(furan-3-yl)-N-methylmethanamine remains to be elucidated, the diverse biological activities of other furan-containing compounds suggest a high potential for pharmacological activity. The proposed experimental workflow provides a robust framework for researchers to systematically characterize the molecular targets and signaling pathways modulated by this compound, thereby uncovering its therapeutic potential.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. The identification of potent, selective and CNS penetrant furan-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of potent furan piperazine sodium channel blockers for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on Structural Analogs of 1-(Furan-3-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus is a privileged scaffold in medicinal chemistry, imparting a wide range of biological activities to the molecules in which it is found.[1][2] This technical guide focuses on the structural analogs of 1-(furan-3-yl)-N-methylmethanamine, a molecule of interest for further drug development. We will explore the synthesis, biological activities, and structure-activity relationships of related compounds, with a particular emphasis on their potential as antimicrobial and anticancer agents. This document provides detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows to aid researchers in the design and development of novel therapeutics based on the furan-3-yl-methanamine core.

Introduction to the Furan-3-yl-methanamine Scaffold

Furan-containing compounds are a significant class of heterocyclic molecules that have demonstrated a broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][2][3] The furan ring's electronic properties and ability to engage in various intermolecular interactions contribute to its versatility as a pharmacophore. While much research has focused on furan-2-yl derivatives, the furan-3-yl isomer offers a distinct structural motif with the potential for unique biological activities.

1-(Furan-3-yl)-N-methylmethanamine represents a simple yet promising starting point for the development of novel therapeutic agents. The core structure consists of a furan ring substituted at the 3-position with a methylaminomethyl group. Structural modifications can be readily envisioned at several positions:

-

N-Substituent: Variation of the N-methyl group to other alkyl, aryl, or more complex moieties can significantly impact the compound's physicochemical properties and biological target interactions.

-

Furan Ring Substitution: Introduction of substituents on the furan ring can modulate electronic properties, metabolic stability, and binding affinity.

-

Methylene Bridge Modification: While less common, alterations to the methylene linker could be explored.

This guide will delve into the available scientific literature to provide a comprehensive overview of the synthesis and biological evaluation of structural analogs of this core scaffold.

Synthesis of Structural Analogs

The primary route for synthesizing N-substituted 1-(furan-3-yl)methanamine analogs is through the reductive amination of furan-3-carbaldehyde. This versatile reaction allows for the introduction of a wide variety of primary and secondary amines to generate a diverse library of analogs.

General Synthetic Workflow: Reductive Amination

The general workflow for the synthesis of N-substituted 1-(furan-3-yl)methanamine derivatives via reductive amination is depicted below.

Caption: General workflow for the synthesis of N-substituted 1-(furan-3-yl)methanamine analogs.

Experimental Protocol: Reductive Amination of Furan-3-carbaldehyde with a Primary Amine

This protocol provides a general procedure for the synthesis of N-alkyl or N-aryl-1-(furan-3-yl)methanamines.

Materials:

-

Furan-3-carbaldehyde

-

Primary amine (e.g., benzylamine, aniline)

-

Sodium borohydride (NaBH₄) or a suitable hydrogenation catalyst (e.g., Pd/C) and hydrogen source

-

Methanol or other suitable solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve furan-3-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted-1-(furan-3-yl)methanamine.

Note: For less reactive amines or large-scale synthesis, catalytic hydrogenation can be employed as an alternative to sodium borohydride.[4][5]

Biological Activities of Furan-3-yl-methanamine Analogs

While the biological activity of 1-(furan-3-yl)-N-methylmethanamine itself is not extensively documented in publicly available literature, the broader class of furan derivatives exhibits significant potential in several therapeutic areas. The primary activities investigated for furan-containing compounds are antimicrobial and anticancer effects.

Antimicrobial Activity

Furan derivatives have been reported to possess activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][6] The mechanism of action can vary, but for some nitrofurans, it involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive intermediates that damage cellular components.[7]

Table 1: Antimicrobial Activity of Selected Furan Derivatives

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

| Furan-3-carboxamides | Escherichia coli | Varies with substitution | [8] |

| Furan-3-carboxamides | Staphylococcus aureus | Varies with substitution | [8] |

| Benzofuran Derivatives | Escherichia coli | 0.39 - 3.12 | [9][10] |

| Benzofuran Derivatives | Staphylococcus aureus | 0.39 - 3.12 | [9][10] |

| Benzofuran Derivatives | Methicillin-resistant S. aureus | 0.39 - 3.12 | [9][10] |

| Benzofuran Derivatives | Bacillus subtilis | 0.39 - 3.12 | [9][10] |

| Benzofuran Derivatives | Candida albicans | > 50 | [9][10] |

Anticancer Activity

Several studies have highlighted the potential of furan-containing compounds as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

A comparative analysis of some furan-based derivatives has shown promising cytotoxic activity against cancer cell lines, with favorable selectivity over non-cancerous cells.[11] For instance, a pyridine carbohydrazide analog and an N-phenyl triazinone derivative containing a furan moiety demonstrated significant cytotoxicity against the MCF-7 human breast adenocarcinoma cell line.[11] The mechanism was found to involve the induction of apoptosis through the intrinsic mitochondrial pathway and cell cycle arrest at the G2/M phase.[11]

Table 2: Cytotoxicity of Selected Furan-3-yl Analogs

| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Pyridine carbohydrazide analog | MCF-7 (Cancer) | 4.06 | 7.33 | [11] |

| MCF-10A (Normal) | >30 | [11] | ||

| N-phenyl triazinone derivative | MCF-7 (Cancer) | 2.96 | 7.47 | [11] |

| MCF-10A (Normal) | >30 | [11] |

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., gentamicin, ampicillin)

-

Negative control (broth with DMSO)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate. The final concentrations typically range from 256 µg/mL to 1 µg/mL.[12]

-

Inoculate each well with the standardized microbial suspension.

-

Include positive control wells (broth with inoculum and control antibiotic) and negative control wells (broth with inoculum and DMSO, and broth only).

-

Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[12]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well cell culture plates

-

Human cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., MCF-10A)

-

Complete cell culture medium

-

Test compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Signaling Pathways and Mechanisms of Action

The biological activity of furan derivatives can be attributed to their interaction with various cellular targets and modulation of key signaling pathways.

Apoptosis Induction Pathway

As mentioned earlier, some furan-containing compounds have been shown to induce apoptosis in cancer cells.[11] A proposed mechanism involves the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.

Caption: Proposed intrinsic mitochondrial apoptosis pathway modulated by certain furan analogs.

Structure-Activity Relationship (SAR) Studies

While specific SAR studies on a series of N-substituted 1-(furan-3-yl)methanamine analogs are limited in the current literature, general trends can be inferred from related furan derivatives.

-

Substitution on the Furan Ring: The position and nature of substituents on the furan ring can significantly influence biological activity. For example, in a series of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole derivatives, only the furan heterocycle, as opposed to other heterocycles, demonstrated HIF-1 inhibitory activity.[13]

-

N-Substituents: The nature of the substituent on the nitrogen atom is crucial for activity. For instance, in a series of piperidine-based influenza virus inhibitors, the linkage between a quinoline and a piperidine ring was critical for inhibitory activity.[14] This highlights the importance of the N-substituent in mediating interactions with the biological target.

-

Aromatic Substituents: For analogs containing additional aromatic rings, the position and electronic properties of substituents on these rings can dramatically alter potency. In one study, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts.[15]

Conclusion and Future Directions

The furan-3-yl-methanamine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The synthetic accessibility of this core structure through methods like reductive amination allows for the creation of diverse chemical libraries for biological screening.

Future research should focus on the systematic synthesis and evaluation of a series of N-substituted 1-(furan-3-yl)methanamine analogs to establish a clear structure-activity relationship. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as potential drug candidates. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to embark on such investigations.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijabbr.com [ijabbr.com]

- 7. imjst.org [imjst.org]

- 8. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 9. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of 1-(furan-3-yl)-N-methylmethanamine and its Analogs: Synthesis, Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic compounds with diverse and potent biological activities.[1][2][3][4] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as thiophene and benzene, make it an attractive starting point for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive literature review centered on the chemical space of 1-(furan-3-yl)-N-methylmethanamine. Due to a notable scarcity of published data on this specific molecule, this review extends to closely related furan-3-yl-methanamine derivatives to offer a broader perspective on their synthesis, biological evaluation, and potential as drug candidates. The furan moiety has been associated with a spectrum of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[5][6][7][8] This review aims to consolidate the available scientific information, present key data in a structured format, and provide detailed experimental insights to guide future research and development in this promising area of medicinal chemistry.

Chemical Properties and Synthesis

A general synthetic approach for related 3-furylamine derivatives involves the Michael addition of amines to acyclic keto alkynol precursors, followed by cyclization.[9] This method offers a versatile route to a variety of 3-N-substituted and 5-alkyl-3-N-substituted furans.

Biological Activities of Furan-3-yl-Methanamine Derivatives

While data on 1-(furan-3-yl)-N-methylmethanamine is limited, the broader class of furan derivatives has demonstrated significant potential in various therapeutic areas. The following sections and tables summarize the biological activities of structurally related furan compounds.

Anticancer Activity

Several studies have highlighted the potent anti-proliferative effects of furan derivatives against various cancer cell lines. Notably, a series of novel furan derivatives were synthesized and evaluated for their in vitro antitumor activity against HeLa (cervical cancer) and SW620 (colorectal cancer) cell lines.[5][10] The results, summarized in Table 1, indicate that several compounds exhibit significant cytotoxic effects, with IC₅₀ values in the micromolar to nanomolar range.[5][10]

Table 1: In Vitro Anticancer Activity of Selected Furan Derivatives

| Compound Reference | Cell Line | IC₅₀ (µM) |

| 1 [5][10] | HeLa | 0.08 |

| 4 [5][10] | HeLa | 1.25 |

| 17 [5][10] | HeLa | 8.79 |

| 20 [5][10] | HeLa | 2.53 |

| 21 [5][10] | HeLa | 3.56 |

| 24 [5][10] | HeLa | 0.12 |

| 24 [5] | SW620 | Moderate Activity |

| 26 [5] | SW620 | Moderate Activity |

| 27 [5][10] | HeLa | 4.33 |

| 31 [5][10] | HeLa | 6.27 |

| 32 [5][10] | HeLa | 5.89 |

| 32 [5] | SW620 | Potent Activity |

| 35 [5] | SW620 | Moderate Activity |

| Furan-based compound 4 [11] | MCF-7 | 4.06 |

| Furan-based compound 7 [11] | MCF-7 | 2.96 |

Further investigation into the mechanism of action of compounds 1 and 24 revealed their ability to promote the activity of PTEN, a tumor suppressor protein.[5] This, in turn, leads to the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are crucial for cancer cell proliferation and survival.[5] In a separate study, furan-based compounds 4 and 7 were found to induce cell cycle arrest at the G2/M phase and promote apoptosis in MCF-7 breast cancer cells.[11]

Antibacterial Activity

The furan scaffold is also a key component of several antibacterial agents. The antimicrobial activity of furan derivatives is often influenced by the nature and position of substituents on the furan ring.[6] A study on 3,5-disubstituted furan derivatives demonstrated their efficacy against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[6] The minimum inhibitory concentration (MIC) values for the most active compounds are presented in Table 2.

Table 2: In Vitro Antibacterial Activity of 3,5-Disubstituted Furan Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |

| Bacillus subtilis | 200 |

| Escherichia coli | 200 |

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a furan-3-yl-methanamine derivative, based on established chemical transformations.

General Procedure for the Reductive Amination of Furan-3-carbaldehyde

Materials:

-

Furan-3-carbaldehyde

-

Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))

-

Anhydrous solvent (e.g., methanol, ethanol, dichloromethane)

-

Glacial acetic acid (optional, as a catalyst)

-

Standard laboratory glassware and magnetic stirrer

-

Work-up and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add furan-3-carbaldehyde (1.0 eq) and the anhydrous solvent.

-

Amine Addition: Add methylamine solution (1.0-1.2 eq) to the flask. If using a salt of the amine, an appropriate base (e.g., triethylamine) should be added to liberate the free amine. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., NaBH₄, 1.5-2.0 eq) portion-wise, ensuring the temperature remains low.

-

Reaction Completion: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until TLC analysis indicates the complete consumption of the imine.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure using a rotary evaporator. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(furan-3-yl)-N-methylmethanamine.

Signaling Pathways and Experimental Workflows

The investigation into the anticancer mechanism of certain furan derivatives has shed light on their interaction with key cellular signaling pathways.

PI3K/Akt and Wnt/β-catenin Signaling Pathway Inhibition

The anticancer activity of specific furan derivatives has been linked to the upregulation of the tumor suppressor PTEN, which subsequently inhibits the PI3K/Akt and Wnt/β-catenin signaling cascades.[5] This mechanism is a critical area of cancer research, as these pathways are frequently dysregulated in various malignancies.

Caption: Inhibition of PI3K/Akt and Wnt/β-catenin pathways by a furan derivative.

Experimental Workflow for Anticancer Drug Screening

The evaluation of novel furan derivatives for their anticancer potential typically follows a standardized experimental workflow, from initial synthesis to in-depth mechanistic studies.

Caption: A typical workflow for the screening of anticancer furan derivatives.

Conclusion and Future Perspectives

While direct experimental data on 1-(furan-3-yl)-N-methylmethanamine remains elusive in the current scientific literature, the broader family of furan-3-yl-methanamine derivatives and related furan-containing compounds demonstrates significant promise as a source of novel therapeutic agents. The established anticancer and antibacterial activities of these analogs, coupled with insights into their mechanisms of action, provide a strong rationale for the synthesis and evaluation of 1-(furan-3-yl)-N-methylmethanamine and its derivatives.

Future research should focus on the development of efficient and scalable synthetic routes to a library of N-substituted furan-3-yl-methanamines. Systematic screening of these compounds in a panel of cancer cell lines and against a range of pathogenic bacteria is warranted. For the most potent compounds, in-depth mechanistic studies, including the elucidation of their effects on key signaling pathways and potential molecular targets, will be crucial. Furthermore, structure-activity relationship (SAR) studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of furan derivatives, ultimately paving the way for the development of novel and effective therapeutic agents. The dearth of information on 1-(furan-3-yl)-N-methylmethanamine itself represents a clear gap in knowledge and an opportunity for original research that could contribute significantly to the field of medicinal chemistry.

References

- 1. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An efficient synthesis of furan-3(2H)-imine scaffold from alkynones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-(furan-3-yl)-N-methylmethanamine

Disclaimer: Limited specific safety and toxicological data is publicly available for 1-(furan-3-yl)-N-methylmethanamine. This guide is synthesized from information on structurally analogous compounds, including furan derivatives and secondary amines, as well as general chemical safety principles. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling this compound and consult their institution's safety guidelines.

Introduction

1-(furan-3-yl)-N-methylmethanamine is a secondary amine containing a furan moiety. Its chemical structure suggests potential for biological activity, making it of interest in research and drug development. However, the presence of the furan ring and the secondary amine group also indicates potential hazards that necessitate careful handling. Furan itself is a toxic, flammable, and volatile liquid known to be a hepatotoxic agent and a potential carcinogen.[1][2] Secondary amines can be corrosive, irritant, and may form carcinogenic nitrosamines under certain conditions.[3][4] Therefore, stringent safety protocols are essential when working with this compound.

Hazard Identification and Classification

Based on this data, 1-(furan-3-yl)-N-methylmethanamine should be handled as a substance with the following potential hazards:

| Hazard Class | GHS Hazard Code | Description | Source Analogy |

| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed | [5][6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][6] |

| Flammability | H226 | Flammable liquid and vapour (inferred from furan) | [7][8] |

The furan moiety also suggests a potential for the formation of explosive peroxides upon prolonged exposure to air.[8]

Physicochemical and Toxicological Data

Quantitative data for the target compound is scarce. The table below summarizes available information for 1-(furan-3-yl)-N-methylmethanamine and relevant analogous compounds for comparison.

| Property | Value | Compound | Source |

| Molecular Formula | C6H9NO | 1-(furan-3-yl)-N-methylmethanamine | [9] |

| Molecular Weight | 111.14 g/mol | 1-(furan-3-yl)-N-methylmethanamine | Inferred |

| Boiling Point | 67 °C (at 15 mmHg) | 3-(Aminomethyl)tetrahydrofuran | [7] |

| Flash Point | 58 °C | 3-(Aminomethyl)tetrahydrofuran | [7] |

| Partition Coefficient (logP) | -0.44 | 3-(Aminomethyl)tetrahydrofuran | [7] |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on best practices for handling hazardous, flammable, and potentially air-sensitive chemicals.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield (minimum 8-inch). Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[10][11]

-

Skin Protection:

-

Wear a flame-retardant, chemical-resistant laboratory coat. For significant quantities or splash potential, a complete chemical-resistant suit is recommended.[10]

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer data for breakthrough times. Dispose of contaminated gloves after use.

-

-

Respiratory Protection: All handling of the compound must be performed in a certified chemical fume hood to avoid inhalation of vapors.[11] If engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[11]

-

General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Remove contaminated clothing and PPE before entering eating areas.[12][13]

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10]

-

Atmosphere: Due to the risk of peroxide formation from the furan ring, store under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[11][14] Avoid exposure to air and light.

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[8][11]

-

Evacuation and Ventilation: Evacuate personnel from the immediate area. Ensure adequate ventilation and eliminate all ignition sources.[10][14]

-

Containment: Stop the leak if it can be done without risk. Prevent the spill from entering drains, sewers, or confined areas.[14][15]

-

Absorption: For small spills, absorb with a non-combustible, inert material such as sand, earth, or vermiculite.[14][15]

-

Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[15][16]

-

Decontamination: Ventilate the area and wash the spill site after the material has been collected.[8]

-

General Advice: Move the victim to fresh air. Consult a physician and show them this safety guide or the substance's label.[10]

-

If Inhaled: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][15]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Consult a physician.[10][16]

-

In Case of Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][16]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[10][11]

Visualized Workflows and Logic Diagrams

The following diagrams illustrate key safety and handling workflows relevant to working with 1-(furan-3-yl)-N-methylmethanamine.

References

- 1. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]

- 5. 1-(Furan-3-yl)methanamine | C5H7NO | CID 2776197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 99839-46-0|1-(Furan-2-yl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. nj.gov [nj.gov]

- 9. parchem.com [parchem.com]

- 10. Tetrahydrofuran-3-yl)methanamine - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

- 13. americanchemistry.com [americanchemistry.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Analysis of 1-(furan-3-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals